molecular formula C10H8O4 B1600896 Methyl 4-hydroxy-1-benzofuran-5-carboxylate CAS No. 60077-57-8

Methyl 4-hydroxy-1-benzofuran-5-carboxylate

Cat. No. B1600896
CAS RN: 60077-57-8
M. Wt: 192.17 g/mol
InChI Key: HYRURJQQQURGQC-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-benzofuran-5-carboxylate, also known as coumarin methyl ether, is a naturally occurring compound found in many plants. It is widely used in the pharmaceutical and fragrance industries due to its unique aroma and medicinal properties.

Scientific Research Applications

Cytotoxic Neolignans from Traditional Chinese Medicine

A study discovered new neolignans, including a compound similar to Methyl 4-hydroxy-1-benzofuran-5-carboxylate, from Daphniphyllum macropodum Miq., which showed significant antiproliferative activity on human non-small cell lung cancer (NSCLC) cell lines through apoptosis induction via the mitochondrial pathway (Xinhua Ma et al., 2017).

Synthesis of Benzofuran Derivatives

Another study described the synthesis of novel methylenedioxy-bearing benzofuran derivatives, highlighting the compound's role in the facile and inexpensive creation of novel structures that could serve as potential leads in drug discovery (W. Gao et al., 2011).

Poly(benzofuran-co-arylacetic Acid) Polymers

Research on the polymerization of 4-hydroxymandelic acid, which relates to Methyl 4-hydroxy-1-benzofuran-5-carboxylate, led to the creation of a novel type of highly functionalized polymers containing poly(benzofuran-co-arylacetic acid) structures. These polymers show potential for diverse applications due to their unique reactivity and ease of preparation (A. Nan et al., 2017).

Electrochemical Synthesis of Benzofuran Derivative

A study on the electrochemical synthesis of a new benzofuran derivative from 3,4-dihydroxybenzoic acid demonstrated the potential for creating complex molecules through electrochemical methods, expanding the toolkit for synthesizing benzofuran derivatives with specific functional properties (A. B. Moghaddam et al., 2006).

Renewable PET Synthesis

Research into the production of biobased terephthalic acid precursors involved the synthesis of compounds related to Methyl 4-hydroxy-1-benzofuran-5-carboxylate, showcasing the compound's role in the development of renewable materials and contributing to sustainable chemistry (J. Pacheco et al., 2015).

properties

IUPAC Name

methyl 4-hydroxy-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRURJQQQURGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)OC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453821
Record name Methyl 4-hydroxy-1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1-benzofuran-5-carboxylate

CAS RN

60077-57-8
Record name Methyl 4-hydroxy-1-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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